

Application Notes: (Rac)-Tezacaftor Protocol for In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: (Rac)-Tezacaftor

Cat. No.: B12402632

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Audience: Researchers, scientists, and drug development professionals.

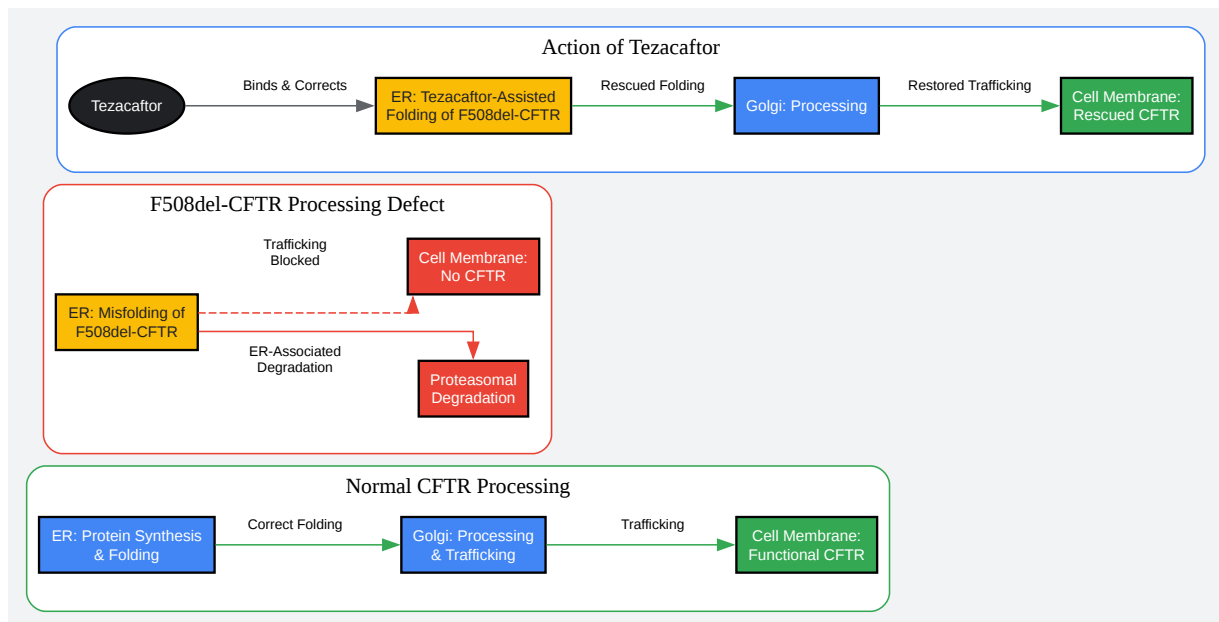
Introduction to (Rac)-Tezacaftor

Cystic Fibrosis (CF) is an autosomal recessive disorder resulting from mutations in the gene that encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride ion channel in epithelial cells.[2] The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and prematurely degraded, resulting in little to no functional protein at the cell surface.[3]

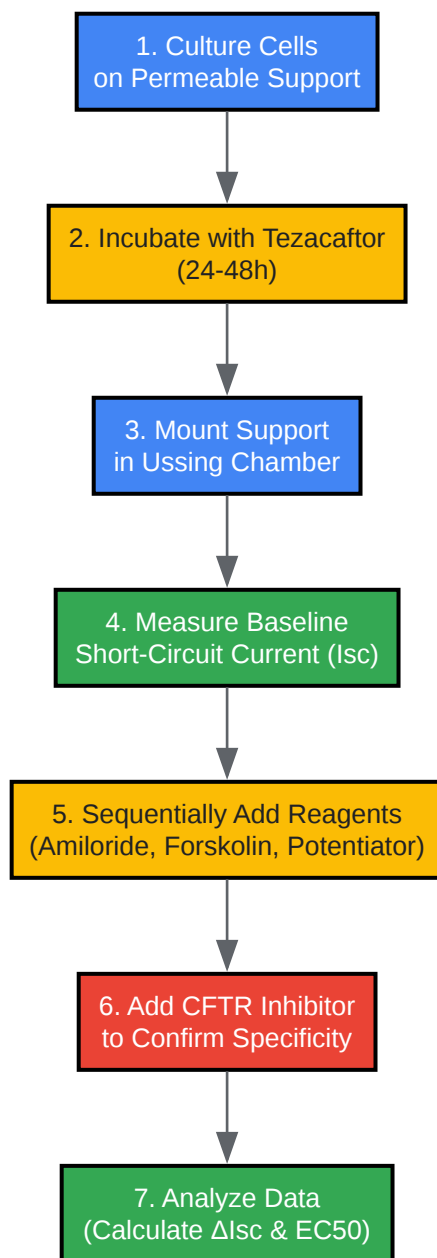
(Rac)-Tezacaftor (VX-661) is a small molecule CFTR corrector. Its primary mechanism of action is to facilitate the proper folding and trafficking of the defective F508del-CFTR protein to the cell membrane, thereby increasing the quantity of functional CFTR channels on the cell surface.[3][4] Tezacaftor is a component of approved CFTR modulator therapies, often used in combination with other correctors like Elexacaftor and a potentiator like Ivacaftor, which enhances the channel open probability of the CFTR protein at the cell surface.[1][4] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy of **(Rac)-Tezacaftor**.

Mechanism of Action of Tezacaftor

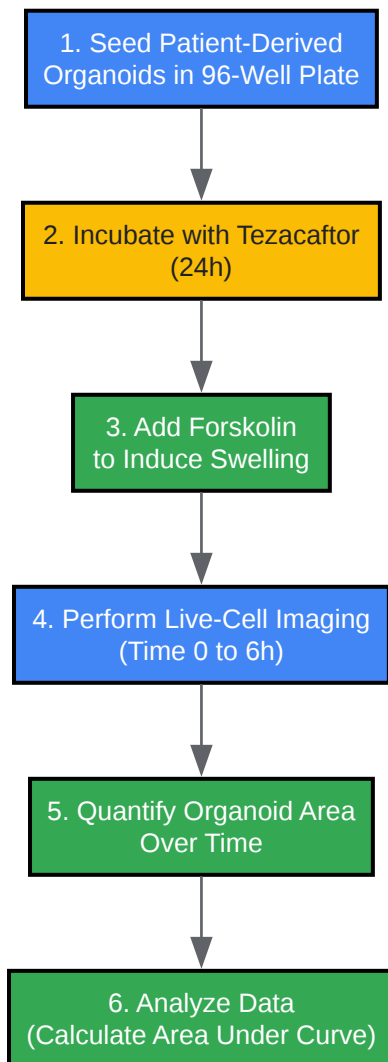
Tezacaftor functions as a CFTR corrector by binding to the defective CFTR protein. This binding helps to stabilize the protein structure, allowing it to evade cellular quality control mechanisms that would otherwise target it for degradation. This correction facilitates the processing and trafficking of the CFTR protein through the Golgi apparatus to the apical membrane of epithelial cells.[3] The increased density of CFTR protein at the cell surface can then be further activated by a potentiator to restore chloride ion transport.



Ussing Chamber Assay Workflow



Forskolin-Induced Swelling (FIS) Assay Workflow



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References

- [1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. tandfonline.com \[tandfonline.com\]](#)
- [4. trikaftahcp.com \[trikaftahcp.com\]](#)
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